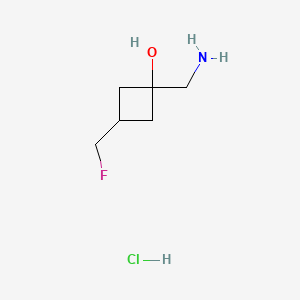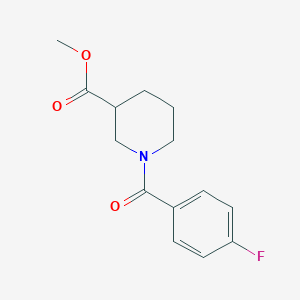
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone, also known as CQPE, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including anti-cancer therapy, anti-inflammatory therapy, and neuroprotection. In anti-cancer therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroprotection, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to protect against oxidative stress and reduce neuronal damage.
作用机制
The mechanism of action of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect against oxidative stress. In vivo studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can reduce tumor growth, inflammation, and neuronal damage.
实验室实验的优点和局限性
One advantage of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone in lab experiments is its high potency and specificity. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity profile, and the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone could enhance its therapeutic potential.
合成方法
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can be synthesized through a series of chemical reactions starting from 5-chloro-8-hydroxyquinoline. The first step involves the conversion of 5-chloro-8-hydroxyquinoline to 5-chloro-8-nitroquinoline, followed by reduction to 5-chloro-8-aminoquinoline. The amino group is then protected with a Boc group, and the resulting compound is reacted with pyrrolidine-1-carbonyl chloride to form 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone.
属性
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-6-13(15-11(12)4-3-7-17-15)20-10-14(19)18-8-1-2-9-18/h3-7H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOWHLPIYOYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)
![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
